Cyanic acid, 2-pyridinyl ester (9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyanic acid, 2-pyridinyl ester (9CI) is an organic compound with the molecular formula C6H4N2O It is a derivative of cyanic acid and pyridine, combining the functional groups of both compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyanic acid, 2-pyridinyl ester (9CI) can be synthesized through the reaction of 2-hydroxypyridine with cyanogen bromide. The reaction typically involves the following steps:
Reaction Setup: 2-Hydroxypyridine is dissolved in an appropriate solvent, such as dichloromethane.
Addition of Cyanogen Bromide: Cyanogen bromide is added to the solution under controlled conditions.
Reaction Conditions: The reaction mixture is stirred at a specific temperature, usually around room temperature, for a set period to ensure complete reaction.
Isolation and Purification: The product is isolated through filtration or extraction and purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for cyanic acid, 2-pyridinyl ester (9CI) are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Cyanic acid, 2-pyridinyl ester (9CI) can undergo various chemical reactions, including:
Substitution Reactions: The ester group can be substituted with other functional groups under appropriate conditions.
Hydrolysis: The ester can be hydrolyzed to yield cyanic acid and 2-hydroxypyridine.
Polymerization: Cyanate esters can polymerize to form polycyanurates, which are used in high-performance materials.
Common Reagents and Conditions
Substitution Reactions: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester bond.
Polymerization: Catalysts and specific temperature conditions are required to initiate and control the polymerization process.
Major Products Formed
Substitution Reactions: Various substituted pyridine derivatives.
Hydrolysis: Cyanic acid and 2-hydroxypyridine.
Polymerization: Polycyanurate networks with high thermal stability and mechanical strength.
Scientific Research Applications
Cyanic acid, 2-pyridinyl ester (9CI) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and polymer chemistry.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Mechanism of Action
The mechanism of action of cyanic acid, 2-pyridinyl ester (9CI) involves its reactivity with nucleophiles and electrophiles. The ester group can undergo nucleophilic attack, leading to the formation of various derivatives. In polymerization reactions, the cyanic acid moiety can form triazine rings, contributing to the stability and properties of the resulting polymers .
Comparison with Similar Compounds
Similar Compounds
Cyanic acid, phenyl ester: Similar in structure but with a phenyl group instead of a pyridinyl group.
Cyanic acid, methyl ester: Contains a methyl group, making it less complex than the pyridinyl ester.
Cyanic acid, ethyl ester: Similar to the methyl ester but with an ethyl group, offering different reactivity and properties.
Uniqueness
Cyanic acid, 2-pyridinyl ester (9CI) is unique due to the presence of the pyridinyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring specific interactions with other molecules, such as in the synthesis of complex organic compounds and high-performance materials .
Properties
IUPAC Name |
pyridin-2-yl cyanate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O/c7-5-9-6-3-1-2-4-8-6/h1-4H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOLRTQRVCWGTSR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)OC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70436377 |
Source
|
Record name | 2-pyridyl cyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70436377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175351-40-3 |
Source
|
Record name | 2-pyridyl cyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70436377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.